N-Methyl-N,2-diphenylhydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N,2-diphenylhydrazine-1-carboxamide is an organic compound with the molecular formula C14H14N2O It is a derivative of hydrazine, characterized by the presence of a carboxamide group attached to the hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,2-diphenylhydrazine-1-carboxamide typically involves the reaction of N-methylhydrazine with benzoyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N,2-diphenylhydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-methyl-N,2-diphenylhydrazine oxides, while reduction can produce hydrazine derivatives with varying degrees of methylation and phenylation.
Scientific Research Applications
N-Methyl-N,2-diphenylhydrazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N,2-diphenylhydrazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-phenylhydrazine: A simpler derivative with similar reactivity but different biological activity.
1,2-Diphenylhydrazine: Lacks the methyl group, leading to different chemical and biological properties.
N1-Methyl-2-pyridone-5-carboxamide: Shares structural similarities but has distinct applications and mechanisms of action.
Uniqueness
N-Methyl-N,2-diphenylhydrazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
86551-43-1 |
---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
3-anilino-1-methyl-1-phenylurea |
InChI |
InChI=1S/C14H15N3O/c1-17(13-10-6-3-7-11-13)14(18)16-15-12-8-4-2-5-9-12/h2-11,15H,1H3,(H,16,18) |
InChI Key |
BGBXTBDQBZDLPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.